C6-Chloro vs. C5-Bromo Isomer Differentiation in CDC7 Kinase Inhibition
In a head‑to‑head CDC7 kinase inhibition assay, the 6‑chloro pyrrolo[2,3‑b]pyridine ester scaffold exhibited an IC₅₀ of 82 nM, whereas the corresponding 5‑bromo positional isomer showed a 3.2‑fold potency loss (IC₅₀ = 265 nM) [1]. This demonstrates that halogen position on the azaindole core is a critical determinant of ATP‑site complementarity.
| Evidence Dimension | CDC7 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (6‑chloro substitution) |
| Comparator Or Baseline | IC₅₀ = 265 nM (5‑bromo positional isomer) |
| Quantified Difference | 3.2‑fold potency advantage for the 6‑chloro compound |
| Conditions | In vitro CDC7 kinase assay; ATP concentration = 10 µM |
Why This Matters
For teams developing CDC7‑targeted agents, the 6‑chloro substitution provides a measurable potency advantage over the 5‑bromo isomer, directly influencing lead optimization decisions.
- [1] Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H‑pyrrolo[2,3‑b]pyridines, synthesis and structure–activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. View Source
